Vatinoxan
Overview
Description
Vatinoxan is a chemical compound known for its role as an alpha2-adrenoceptor antagonist. It is often used in combination with medetomidine, an alpha2-adrenoceptor agonist, to mitigate the cardiovascular side effects associated with medetomidine. This combination is particularly useful in veterinary medicine for sedating animals during procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vatinoxan involves several steps, starting from commercially available precursors. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for alpha2-adrenoceptor antagonists involve the formation of the core structure through a series of organic reactions, including nucleophilic substitutions and reductions.
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis, followed by purification steps such as crystallization and chromatography. The final product is then formulated into a suitable dosage form for veterinary use.
Chemical Reactions Analysis
Types of Reactions
Vatinoxan primarily undergoes metabolic reactions in the body. These include:
Oxidation: Catalyzed by liver enzymes, leading to the formation of various metabolites.
Reduction: Involving the reduction of functional groups within the molecule.
Substitution: Occurring at specific sites on the molecule under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as cytochrome P450 enzymes in the liver.
Reducing Agents: Including biological reductants present in the body.
Substitution Reagents: Specific to the functional groups present in this compound.
Major Products Formed
The major products formed from these reactions are various metabolites that are eventually excreted from the body. These metabolites are typically less active than the parent compound.
Scientific Research Applications
Vatinoxan has several scientific research applications, particularly in the fields of veterinary medicine and pharmacology:
Veterinary Medicine: Used in combination with medetomidine to sedate animals during procedures
Pharmacological Studies: Investigated for its effects on cardiovascular function and its ability to mitigate the side effects of alpha2-adrenoceptor agonists.
Biological Research: Studied for its role in modulating neurotransmitter release and its potential therapeutic applications.
Mechanism of Action
Vatinoxan works by blocking alpha2-adrenoceptors in the heart and blood vessels. This action prevents the binding of endogenous agonists like norepinephrine, thereby reducing the cardiovascular side effects such as bradycardia and hypertension that are commonly associated with alpha2-adrenoceptor agonists like medetomidine . By maintaining a more stable heart rate and blood pressure, this compound improves the safety profile of sedative protocols in veterinary medicine .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: An alpha2-adrenoceptor agonist used in combination with vatinoxan.
Dexmedetomidine: Another alpha2-adrenoceptor agonist with similar applications.
Atipamezole: An alpha2-adrenoceptor antagonist used to reverse the effects of medetomidine and dexmedetomidine.
Uniqueness of this compound
This compound is unique in its ability to selectively block peripheral alpha2-adrenoceptors without significantly penetrating the central nervous system. This selective action allows it to mitigate the cardiovascular side effects of alpha2-adrenoceptor agonists without affecting their sedative and analgesic properties .
Biological Activity
Vatinoxan, a peripherally acting α2-adrenoceptor antagonist, is primarily recognized for its role in mitigating the side effects associated with α2-agonists like medetomidine. Unlike traditional α2-antagonists, this compound does not significantly cross the blood-brain barrier, allowing it to alleviate peripheral cardiovascular and metabolic effects without compromising sedation. This unique pharmacological profile has made this compound a subject of extensive research in veterinary medicine, particularly concerning its biological activity and clinical applications.
This compound acts by selectively blocking peripheral α2-adrenoceptors, which are involved in various physiological processes, including sedation, analgesia, and cardiovascular regulation. By inhibiting these receptors, this compound can counteract the adverse effects of α2-agonists while preserving their therapeutic benefits.
Key Biological Activities:
- Sedation Modulation : this compound has been shown to hasten the onset of sedation when used in conjunction with medetomidine, as evidenced by studies demonstrating significantly faster loss of righting reflex in rats treated with this compound compared to controls .
- Cardiovascular Effects : It effectively reduces systemic and pulmonary artery hypertension induced by medetomidine in wild boars, demonstrating its potential to stabilize cardiovascular parameters during anesthesia .
- Metabolic Regulation : this compound helps maintain stable blood glucose levels during sedation protocols, which is crucial for monitoring animal welfare .
Case Studies and Experimental Trials
- Sedation and Metabolic Effects in Rats :
-
Pulmonary Alterations in Sheep :
- In a trial involving xylazine-induced pulmonary alterations, premedication with this compound resulted in improved oxygen saturation (SpO2) and reduced respiratory rates compared to saline controls. However, it also led to more severe microscopic pulmonary edema, indicating a complex interaction between sedation and pulmonary function .
-
Somatic and Visceral Antinociception in Dogs :
- A randomized crossover study assessed the antinociceptive effects of medetomidine alone versus medetomidine combined with this compound. The findings suggested that coadministration did not significantly diminish visceral antinociceptive effects but did reduce somatic antinociceptive potency at certain time points .
- Cardiovascular Stability in Dogs :
Summary of Key Findings
Study Focus | Results | |
---|---|---|
Sedation Onset (Rats) | Faster sedation onset with this compound | This compound accelerates sedative effects of medetomidine |
Pulmonary Effects (Sheep) | Improved SpO2 but increased pulmonary edema | Complex interactions require further study |
Antinociceptive Effects (Dogs) | No significant reduction in visceral effects; reduced somatic potency | This compound maintains some analgesic properties |
Cardiovascular Stability (Dogs) | Better heart rate control with this compound | Enhances cardiovascular safety during anesthesia |
Clinical Implications
The biological activity of this compound presents significant implications for veterinary anesthesia practices:
- Enhanced Safety : By mitigating cardiovascular side effects while preserving sedative efficacy, this compound allows for safer anesthetic protocols.
- Improved Monitoring : Stabilization of metabolic parameters such as blood glucose enhances the ability to monitor animal health during procedures.
- Customized Anesthesia Protocols : Understanding the interactions between this compound and other anesthetics enables veterinarians to tailor anesthesia plans for individual patient needs.
Properties
CAS No. |
114914-42-0 |
---|---|
Molecular Formula |
C20H26N4O4S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1 |
InChI Key |
GTBKISRCRQUFNL-OXJNMPFZSA-N |
SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |
Isomeric SMILES |
CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45 |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 659066 L-659,066 Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans- MK 467 MK-467 vatinoxan vatinoxan hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.